molecular formula C18H23NO5 B217805 Sinococuline CAS No. 109351-36-2

Sinococuline

Cat. No.: B217805
CAS No.: 109351-36-2
M. Wt: 333.4 g/mol
InChI Key: MFKPWBJXKCSPGK-KNORBDTNSA-N
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Description

Sinococuline is a bioactive compound derived from the plant Cocculus hirsutus. It has garnered significant attention due to its potent anti-dengue activity. This compound has shown promise in both in vitro and in vivo studies, making it a potential candidate for further development in the treatment of dengue virus infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary source of Sinococuline is the aqueous extract of the stem of Cocculus hirsutus. The extraction process involves using solvents such as denatured spirit, hydro-alcohol (50:50), and aqueous solutions. The stem part of Cocculus hirsutus is found to be more potent than the aerial parts, irrespective of the extraction solvent used .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cocculus hirsutus stems. The process includes drying the stems, followed by solvent extraction and purification to isolate this compound. This method ensures consistency in the quality and potency of the compound across different batches .

Chemical Reactions Analysis

Types of Reactions: Sinococuline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce potential side effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities.

Scientific Research Applications

Sinococuline has a wide range of scientific research applications:

    Chemistry: this compound is used as a reference compound in chemical studies to understand its structure and reactivity.

    Biology: It is studied for its biological activities, including its anti-dengue properties. .

    Medicine: this compound’s potential as an anti-dengue agent makes it a candidate for drug development. .

    Industry: The compound’s bioactive properties make it valuable in the pharmaceutical industry for developing new treatments for viral infections.

Comparison with Similar Compounds

  • Magnoflorine
  • 20-Hydroxyecdysone
  • Makisterone-A
  • Coniferyl alcohol

Comparison: Among these compounds, Sinococuline stands out due to its potent pan-anti-dengue activity. While other compounds like Magnoflorine and 20-Hydroxyecdysone also exhibit bioactive properties, this compound’s efficacy against all four serotypes of the dengue virus makes it unique .

Biological Activity

Sinococuline, a bioactive compound derived from the plant Cocculus hirsutus, has garnered attention for its significant biological activities, particularly its anti-dengue properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

  • Chemical Structure : this compound has a molecular mass of 333.4 g/mol and is classified as a morphinan alkaloid. It is primarily extracted from Cocculus trilobus and Cocculus hirsutus.
  • Source : The compound is obtained from various parts of the Cocculus hirsutus plant, which has been traditionally used in folk medicine.

Anti-Dengue Activity

Recent studies have highlighted the potent anti-dengue activity of this compound. The compound has demonstrated effectiveness against all four serotypes of the dengue virus (DENV1–4) in vitro and in vivo.

In Vitro Studies

  • Cell Line Experiments : In Vero cells infected with DENV2, this compound treatment significantly reduced viral replication. The compound was shown to lower the secretion of the dengue virus NS1 antigen in a dose-dependent manner.
  • Concentration Efficacy : Different concentrations (0.5 µg/mL to 5 µg/mL) were tested, with notable reductions in NS1 levels observed at higher doses .

In Vivo Studies

  • AG129 Mouse Model : In a study involving AG129 mice, which are susceptible to dengue virus infection, this compound was administered at a dose of 2.0 mg/kg/day. This treatment effectively reduced serum viremia and tissue viral load while inhibiting proinflammatory cytokines such as TNF-α and IL-6 .
  • Safety Profile : The liver function tests indicated that this compound did not adversely affect liver enzymes, suggesting its safety even at therapeutic doses .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it appears to interfere with viral replication and modulate immune responses:

  • Cytokine Modulation : this compound treatment led to decreased levels of proinflammatory cytokines in vital organs, indicating a potential immunomodulatory effect .
  • Gene Expression Alteration : RNA sequencing data revealed that this compound treatment altered the expression of 438 differentially expressed genes (DEGs) compared to untreated DENV-infected cells, suggesting a complex interaction with host cellular pathways .

Data Summary

The following table summarizes key findings from studies on this compound:

Study AspectFindings
SourceExtracted from Cocculus hirsutus
Molecular Mass333.4 g/mol
Anti-Dengue EfficacyEffective against DENV1–4
In Vitro IC50Comparable efficacy across DENV serotypes
In Vivo Dose2.0 mg/kg/day; BID (twice daily)
Cytokine LevelsReduced TNF-α and IL-6
SafetyNo adverse effects on liver function

Case Study 1: Efficacy in Vero Cells

A study evaluated the effect of this compound on DENV-infected Vero cells. The results showed significant inhibition of NS1 release and viral replication at concentrations above 1 µg/mL.

Case Study 2: AG129 Mouse Model

In another study using AG129 mice, this compound demonstrated protective effects against secondary DENV infections, highlighting its potential as a therapeutic agent for severe dengue cases.

Properties

IUPAC Name

(1S,9S,12S,13S)-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene-3,12,13-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-23-12-4-3-9-7-10-14-17(24-2)15(21)11(20)8-18(14,5-6-19-10)13(9)16(12)22/h3-4,10-11,15,19-22H,5-8H2,1-2H3/t10-,11-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKPWBJXKCSPGK-KNORBDTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=C(C(C(CC42CCN3)O)O)OC)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=C([C@H]([C@H](C[C@]42CCN3)O)O)OC)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911127
Record name (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109351-36-2
Record name (6β,7β,9α,13α)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109351-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinococuline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SINOCOCULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5624PB437
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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